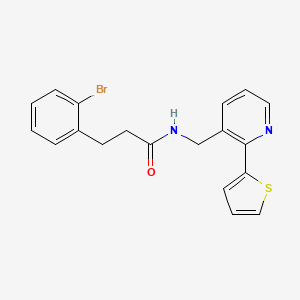
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride typically involves several steps:
Formation of the imidazole ring: : Starting with the condensation of ethylamine with a suitable precursor.
Piperazine incorporation: : Introducing piperazine into the imidazole derivative.
Attachment of the chlorophenoxy group: : Through a substitution reaction, often facilitated by a base.
Final assembly: : Connecting the resulting intermediate with a chlorophenoxy compound under controlled conditions.
Hydrochloride formation: : The final product is obtained as a hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial-scale production involves optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous-flow reactors might be used to ensure high yield and purity. Scaling up typically requires robust purification processes like crystallization or column chromatography to isolate the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride can undergo:
Substitution reactions: : Given the presence of the chlorophenoxy group.
Redox reactions: : Potential reduction or oxidation of the imidazole and piperazine rings.
Hydrolysis: : Particularly in acidic or basic conditions, affecting the ester linkages.
Common Reagents and Conditions
Substitution: : Sodium or potassium hydroxide as bases.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Oxidation: : Chromium trioxide or other strong oxidizing agents.
Major Products
Substitution: : Variants with different functional groups replacing the chlorine.
Reduction: : Amine derivatives if nitro groups are present.
Oxidation: : Ketones or aldehydes depending on the degree of oxidation.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride finds use in several areas:
Chemistry: : As a precursor or intermediate in complex organic syntheses.
Biology: : Potential probe for studying biochemical pathways involving imidazole and piperazine rings.
Medicine: : Investigation into its pharmacological properties as a potential therapeutic agent.
Industry: : May serve as a template for developing novel materials or chemical processes.
Wirkmechanismus
The compound interacts with biological molecules through its multiple functional groups:
Imidazole ring: : May bind to enzyme active sites or metal ions.
Piperazine ring: : Enhances its solubility and bioavailability.
Chlorophenoxy group: : Potentially affects membrane permeability or acts as a pharmacophore.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride.
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-1-yl)piperidin-1-yl)-2-methylpropan-1-one hydrochloride.
Uniqueness
The unique combination of imidazole and piperazine moieties.
Specific substituents like the 4-chlorophenoxy group enhance its distinct reactivity and potential bioactivity.
Would you like to dive deeper into any specific section, or explore another topic altogether?
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2.ClH/c1-4-22-10-9-21-18(22)24-13-11-23(12-14-24)17(25)19(2,3)26-16-7-5-15(20)6-8-16;/h5-10H,4,11-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRKCHLHYWPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone](/img/structure/B2354847.png)

![3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2354850.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2354851.png)

![2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2354855.png)
![3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2354857.png)



![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)

![8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
![N-benzyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)
